molecular formula C23H18ClN5O3S B2482243 N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-55-1

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2482243
CAS RN: 899348-55-1
M. Wt: 479.94
InChI Key: JMLPDTKXIYDOKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazoloquinazolinone compounds typically involves multi-step chemical reactions including ring-opening, cyclization, substitution, and condensation reactions. A study by Qing-mei Wu et al. (2021) detailed the synthesis of a related compound through methods such as ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions, highlighting the complexity and precision required in the synthesis of these compounds (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized using spectroscopy (NMR, MS, FT-IR) and X-ray crystallography. Density functional theory (DFT) calculations, such as those performed by Wu et al. (2021), provide insights into geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, confirming the structure and predicting properties (Wu et al., 2021).

Chemical Reactions and Properties

Triazoloquinazolinones undergo various chemical reactions that are essential for their functionalization and application. The reactivity towards different chemical agents can lead to a wide range of derivatives with potential biological or material applications. For instance, the solution phase synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines demonstrated the versatility of these compounds in generating diverse libraries for biological screening (Ivachtchenko et al., 2010).

Physical Properties Analysis

The physical properties of triazoloquinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in drug development and material science. The crystal and molecular structure analysis through X-ray diffraction and DFT studies provides valuable information on the stability and solubility of these compounds (Wu et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of triazoloquinazolinones. Molecular docking studies, as demonstrated by Wu et al. (2021), can predict the interaction of these compounds with proteins, providing insights into their potential as pharmaceutical agents (Wu et al., 2021).

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazolo[4,3-a]quinoline, which share a similar structural motif with the compound , have been synthesized and evaluated for their anticancer activity. These compounds have been tested in vitro against human neuroblastoma and human colon carcinoma cell lines, with some showing significant cytotoxicity. This suggests potential applications of such compounds in cancer treatment research (B. N. Reddy et al., 2015).

Antihistaminic Agents

Another area of application is in the development of new H1-antihistaminic agents. Compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and tested for their H1-antihistaminic activity in vivo on guinea pigs. Some compounds have shown significant protection against histamine-induced bronchospasm, indicating their potential as new classes of antihistamines (V. Alagarsamy et al., 2009).

Tubulin Polymerization Inhibitors

Compounds with a similar structural framework have also been evaluated as tubulin polymerization inhibitors and vascular disrupting agents. These studies involve the synthesis and pharmacological testing of triazoloquinazolinone-based compounds, indicating their potential in anticancer therapy by inhibiting tubulin assembly and exhibiting anticancer activity across a variety of cancer cell lines (Mohsine Driowya et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-14-7-10-16(11-8-14)33(30,31)23-22-26-21(25-15-9-12-20(32-2)18(24)13-15)17-5-3-4-6-19(17)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPDTKXIYDOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

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